1,2,4,6-Tetrachlorodibenzofuran
Overview
Description
1,2,4,6-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential harmful effects on health and ecosystems .
Preparation Methods
1,2,4,6-Tetrachlorodibenzofuran is not deliberately produced by industry but is often formed as an unwanted by-product in the manufacturing of chlorinated compounds . The synthesis of polychlorinated dibenzofurans, including this compound, can occur through various routes such as:
Intermolecular Condensation of Ortho-Chlorophenols: This method involves the condensation of ortho-chlorophenols under specific conditions.
Intramolecular Cyclization Reactions: Predibenzofurans undergo cyclization reactions to form polychlorinated dibenzofurans.
Pyrolysis or Incineration: These processes involve the combustion of chlorine-containing products at temperatures below 1200°C.
Chemical Reactions Analysis
1,2,4,6-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can occur with reagents such as oxygen and copper (I) chloride at elevated temperatures.
Chlorination: The compound can undergo further chlorination under specific conditions.
Formation of Xenobiotics: This involves the formation of new compounds through reactions with other chemicals.
Scientific Research Applications
1,2,4,6-Tetrachlorodibenzofuran has several applications in scientific research, including:
Environmental Studies: Due to its persistence and potential toxicity, it is studied for its impact on ecosystems and human health.
Toxicology: Research focuses on understanding its toxic effects and mechanisms of action.
Biochemical Studies: It is used to study the activation of various genes and pathways involved in xenobiotic metabolism.
Mechanism of Action
1,2,4,6-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor . This receptor, when activated, binds to the XRE promoter region of genes, leading to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes . This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
1,2,4,6-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes various compounds with different numbers and positions of chlorine atoms. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,6-Tetrachlorodibenzofuran: Another member of the same family with similar properties.
1,2,3,4-Tetrachlorodibenzofuran: Shares structural similarities and undergoes similar chemical reactions.
Each of these compounds has unique properties and varying degrees of toxicity, making them subjects of extensive research in environmental and toxicological studies .
Properties
IUPAC Name |
1,2,4,6-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-10(16)7(14)4-8(15)12(9)17-11(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVWEKPJFUPVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222276 | |
Record name | 1,2,4,6-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-73-7 | |
Record name | 1,2,4,6-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Y5972LXG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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